Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

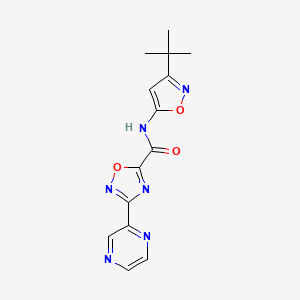

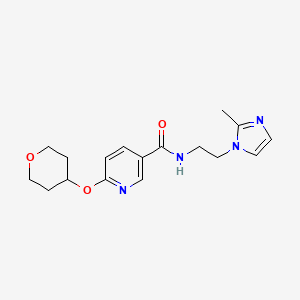

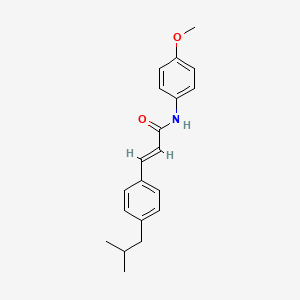

Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate is a chemical compound with the molecular formula C14H14ClNO6 . It has a molecular weight of 327.72 .

Molecular Structure Analysis

The molecular structure of Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate consists of an allyl group (prop-2-en-1-yl), a 2-chloro-6-nitrophenyl group, and a malonate group (propanedioic acid), which is esterified with two methyl groups .Applications De Recherche Scientifique

Synthesis and Molecular Structure Analysis

- Application in Pyrazole Synthesis: Dimethyl malonate derivatives have been utilized in synthesizing novel compounds. For instance, dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, a compound with structural similarities, has been synthesized and analyzed using NMR, X-ray diffraction, and ab initio calculations. This highlights the role of such compounds in the creation and study of new molecular structures (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Photomechanical and Photochemical Properties

- Influence in Photoisomerization and Photomechanical Response: Related compounds like Dimethyl-2(3-anthracen-9-yl)allylidene)malonate (DMAAM) exhibit fascinating properties like photoisomerization and photomechanical response. The presence of surfactants can significantly accelerate the photochemical reaction rate, as evidenced by various experimental techniques such as X-ray diffraction and NMR spectroscopy (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).

Catalysis in Organic Synthesis

- Catalysis in Allylic Alkylation: Compounds like dimethyl malonate are integral in catalyzed reactions. For example, the alkylation of allylic acetates with dimethyl malonate using nickel-diphosphine complexes showcases the importance of these compounds in catalytic processes (Bricout, Carpentier, & Mortreux, 1996).

Synthesis of Complex Molecules

- Formation of Bicyclic Isoxazoles and Isoxazolines: The synthesis of bicyclic isoxazole and isoxazoline derivatives from related compounds, like dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1yl)malonates, demonstrates the versatility of these compounds in creating complex molecular structures (Chen et al., 2015).

Mechanistic Studies in Organic Chemistry

- Investigation of Reaction Mechanisms: Research involving dimethyl malonate and its derivatives often focuses on understanding reaction mechanisms in organic chemistry. For instance, studying the proton transfer reactions from dimethyl (4-nitrophenyl)malonate to N-bases in acetonitrile helps elucidate the mechanisms of such reactions (Schroeder et al., 1996).

Propriétés

IUPAC Name |

dimethyl 2-(2-chloro-6-nitrophenyl)-2-prop-2-enylpropanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO6/c1-4-8-14(12(17)21-2,13(18)22-3)11-9(15)6-5-7-10(11)16(19)20/h4-7H,1,8H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUFSKWTDGIWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837015.png)

![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2837026.png)

![7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2837028.png)